molecular formula C45H32N2 B13772443 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole

7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole

Cat. No.: B13772443
M. Wt: 600.7 g/mol
InChI Key: NAIFOJZJFLPWGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole typically involves multiple steps, starting from readily available raw materials. One common method involves the reaction of indeno[2,1-b]carbazole with appropriate methylation and phenylation reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane (CH2Cl2) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions may use reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Substitution reactions can occur at various positions on the molecule, often facilitated by reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various proteins and enzymes, potentially inhibiting or activating specific biological processes . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole apart is its unique structural configuration, which imparts specific electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials and as a tool in scientific research .

Biological Activity

7,7-Dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole (commonly referred to as DMIC-Cz) is a complex organic compound belonging to the carbazole family. This compound has gained attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C45H32N2
  • Molar Mass : 600.75 g/mol
  • CAS Number : 1357150-54-9
  • Density : 1.21 ± 0.1 g/cm³ (predicted) .

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. DMIC-Cz has shown promising results against various strains of bacteria and fungi:

  • Minimum Inhibitory Concentration (MIC) values for DMIC-Cz against Candida albicans were reported to be between 2–4 µg/mL.
  • The compound demonstrated effective antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with MIC values ranging from 1–8 µg/mL .

Anticancer Activity

The anticancer potential of DMIC-Cz has been explored in several studies:

  • It was found to inhibit the growth of human cancer cell lines such as PA1 (ovarian carcinoma) and PC3 (prostate carcinoma) with IC50 values in the range of 8–20 µM.
  • The compound's mechanism includes the inhibition of specific kinases associated with cancer proliferation .

Neuroprotective Activity

Neuroprotective effects have also been attributed to DMIC-Cz:

  • Studies showed that at concentrations as low as 3 µM, DMIC-Cz exhibited neuroprotective abilities likely due to its antioxidative properties.
  • The presence of bulky substituents on the carbazole structure enhances its neuroprotective efficacy, which is critical in conditions like Alzheimer's disease where amyloid-beta (Aβ) peptide accumulation is a concern .

Case Studies and Research Findings

Study FocusFindings
Antimicrobial EfficacyDMIC-Cz showed significant antifungal activity against C. albicans with MIC values of 2–4 µg/mL.
Anticancer MechanismInhibition of cell lines PA1 and PC3 with IC50 values between 8–20 µM; effective against specific kinases.
NeuroprotectionDisplayed neuroprotective effects at concentrations as low as 3 µM; enhances Aβ peptide clearance.

Properties

Molecular Formula

C45H32N2

Molecular Weight

600.7 g/mol

IUPAC Name

7,7-dimethyl-5-phenyl-2-(9-phenylcarbazol-3-yl)indeno[2,1-b]carbazole

InChI

InChI=1S/C45H32N2/c1-45(2)39-19-11-9-17-33(39)35-27-38-37-26-30(22-24-43(37)47(44(38)28-40(35)45)32-15-7-4-8-16-32)29-21-23-42-36(25-29)34-18-10-12-20-41(34)46(42)31-13-5-3-6-14-31/h3-28H,1-2H3

InChI Key

NAIFOJZJFLPWGD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=C(N4C6=CC=CC=C6)C=CC(=C5)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C

Origin of Product

United States

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